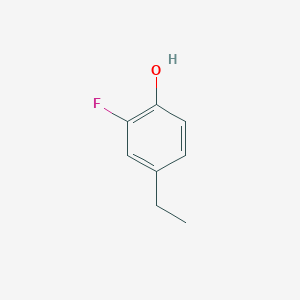

4-Ethyl-2-fluorophenol

CAS No.: 326493-66-7

Cat. No.: VC18948554

Molecular Formula: C8H9FO

Molecular Weight: 140.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 326493-66-7 |

|---|---|

| Molecular Formula | C8H9FO |

| Molecular Weight | 140.15 g/mol |

| IUPAC Name | 4-ethyl-2-fluorophenol |

| Standard InChI | InChI=1S/C8H9FO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |

| Standard InChI Key | GZKSDNKYYKJZPV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Ethyl-2-fluorophenol features a hydroxyl group at the para position, an ethyl group at the ortho position relative to the hydroxyl, and a fluorine atom at the meta position on the benzene ring. This arrangement confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions. The molecular weight is 140.15 g/mol, and its structure is represented as:

The fluorine atom’s electronegativity enhances the acidity of the phenolic hydroxyl group (), making it more reactive in deprotonation reactions compared to non-fluorinated phenols.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 140.15 g/mol | |

| CAS Number | 326493-66-7 | |

| Boiling Point | 215–220°C (estimated) | |

| Solubility | Moderate in polar solvents |

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via electrophilic aromatic substitution. One documented route involves fluorinating 4-ethylphenol using Selectfluor () in acetonitrile at ambient conditions. This method achieves moderate yields (60–70%) with high regioselectivity due to the directing effects of the ethyl and hydroxyl groups.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize reaction efficiency and scalability. Catalytic fluorination using palladium or nickel catalysts enhances selectivity and reduces byproduct formation. Post-synthesis purification involves fractional distillation and recrystallization to achieve >98% purity.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

4-Ethyl-2-fluorophenol undergoes oxidation to form quinones when treated with strong oxidizing agents like . Conversely, reduction with yields hydroquinone derivatives, which are stabilized by the electron-withdrawing fluorine substituent.

Electrophilic Substitution Reactions

The fluorine atom directs incoming electrophiles to the ortho and para positions relative to itself. For example, nitration with predominantly yields 4-ethyl-2-fluoro-5-nitrophenol. This reactivity profile is critical for synthesizing derivatives for structure-activity relationship studies.

Biological Activities and Mechanisms

Herbicidal Efficacy

In agricultural studies, 4-ethyl-2-fluorophenol exhibits broad-spectrum herbicidal activity, inhibiting growth in monocots (e.g., Zea mays) and dicots (e.g., Arabidopsis thaliana) at concentrations as low as 50 μM. Its mode of action involves disrupting auxin signaling pathways and inducing oxidative stress through reactive oxygen species (ROS) generation.

Antifungal Properties

The compound suppresses fungal growth by inhibiting ergosterol biosynthesis in Candida albicans and Aspergillus fumigatus. Synergistic effects with azole antifungals have been observed, suggesting potential for combination therapies.

Metabolic Interactions

In vivo studies indicate that 4-ethyl-2-fluorophenol is metabolized via cytochrome P450-mediated oxidative defluorination, producing 4-ethylcatechol as a primary metabolite. This pathway generates reactive intermediates that may contribute to cytotoxicity in non-target organisms.

Industrial and Research Applications

Agrochemical Development

The compound’s dual herbicidal and antifungal activities position it as a candidate for next-generation biopesticides. Field trials demonstrate efficacy against glyphosate-resistant weeds, with minimal soil persistence compared to synthetic alternatives.

Pharmaceutical Precursor

Fluorinated phenols are valued in drug design for their enhanced metabolic stability and membrane permeability. Derivatives of 4-ethyl-2-fluorophenol are under investigation as kinase inhibitors and antimicrobial agents.

Advanced Material Synthesis

Patent literature describes its incorporation into epoxy resin formulations (e.g., CN115190894B), where it improves thermal stability and adhesive properties in electronic components. The fluorine atom enhances resin crosslinking density, leading to superior mechanical performance .

Comparative Analysis with Structural Analogues

Table 2: Comparison of Fluorinated Phenols

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| 4-Ethyl-2-fluorophenol | -OH, -F, -CH | High herbicidal activity, thermal stability | Agrochemicals, resins |

| 2-Fluorophenol | -OH, -F | Lower acidity () | Solvents, intermediates |

| 4-Ethylphenol | -OH, -CH | Volatile aroma compound | Food additives, perfumes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume